molecular formula C20H18N4O2 B2663881 N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105203-56-2

N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2663881
CAS No.: 1105203-56-2
M. Wt: 346.39
InChI Key: XLSZAEYCZGDQHL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic pyrimido[5,4-b]indole derivative offered for non-human research purposes. This compound is part of a class of molecules that are currently of significant interest in medicinal chemistry and drug discovery, particularly in the areas of autoimmune disorders and antiviral research . Compounds based on the pyrimido[5,4-b]indole core have been investigated as potential inhibitors of critical biological targets. Computational studies, including molecular docking and dynamics simulations, suggest that related analogues may interact with key proteins such as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22)—a target linked to type 1 diabetes and rheumatoid arthritis—and the SARS-CoV-2 main protease (Mpro) . The proposed mechanism of action for such compounds involves the modulation of these enzyme targets, potentially inhibiting their activity and disrupting disease-related pathways . The structural features of this molecule, including its fused heterocyclic core and propanamide side chain, are designed to facilitate specific binding interactions. Researchers are exploring its potential as a building block for developing novel therapeutic agents and as a chemical probe to study complex biochemical pathways. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-methylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-5-4-6-14(11-13)22-17(25)9-10-24-12-21-18-15-7-2-3-8-16(15)23-19(18)20(24)26/h2-8,11-12,23H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZAEYCZGDQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with a suitable indole derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties
N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide C₂₁H₂₀N₄O₂ 360.41 Pyrimidoindole 3-methylphenyl, propanamide Commercial availability; pyrimidoindole core
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole-thiazole Thiazole, oxadiazole, sulfanyl Melting point: 134–178°C; IR/NMR data available
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a) C₁₉H₂₃N₃O₄S 389.47 Propanamide-sulfamoyl tert-butyl sulfamoyl, 4-hydroxyphenyl Carbonic anhydrase inhibitor potential
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (194) C₂₇H₂₇FN₄O₄S 522.60 Imidazole-pyridine Trimethoxyphenyl, fluorophenyl CK1δ inhibitor; 49% synthetic yield; HPLC purity 99%
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C₂₈H₂₆N₄O₃S 498.59 Pyrimidoindole 4-ethylphenyl, methoxyphenyl, sulfanyl Sulfur-containing variant; ZINC2720740 (drug-likeness score)

Physicochemical Properties

  • Molecular Weight : The target compound (360.41 g/mol) is lighter than derivatives like 194 (522.60 g/mol), which incorporates bulkier substituents (e.g., trimethoxyphenyl). Lower molecular weight may enhance bioavailability .
  • Melting Points : Analogs such as 7c–7f exhibit melting points between 134–178°C, suggesting moderate thermal stability. Data for the target compound are unavailable but can be inferred to align with this range due to structural similarities .
  • Solubility : The 3-methylphenyl group in the target compound likely increases lipophilicity compared to polar derivatives like 30a (hydroxyphenyl substituent). Sulfur-containing analogs (e.g., 7c , 11 ) may exhibit improved membrane permeability .

Biological Activity

N-(3-methylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the class of pyrimidoindole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidoindole core fused with a propanamide group. The general synthetic route involves multi-step organic reactions, which include:

  • Formation of the Pyrimidoindole Core : Cyclization of appropriate precursors using reagents like formamide and acetic anhydride.
  • Introduction of the Propanamide Group : Acylation with acetic anhydride in the presence of a base such as pyridine.

The synthesis methods are optimized to enhance yield and purity by controlling reaction conditions like temperature and pH.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

These findings suggest that the compound may inhibit bacterial growth through mechanisms that involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways. The mechanism may involve:

  • Inhibition of cell proliferation : The compound may bind to enzymes involved in cell cycle regulation.
  • Induction of apoptosis : Activation of caspases leading to programmed cell death.

In experimental models, this compound has been shown to reduce tumor growth significantly .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes crucial for microbial survival and cancer cell proliferation.
  • Receptor Binding : It may act as a ligand for various receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with lower MIC values compared to standard antibiotics .
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines; reduced tumor size in xenograft models .
Study 3Mechanistic InsightsIdentified interactions with specific kinases involved in cell cycle regulation; suggested pathways for further exploration.

Q & A

Q. What in vitro assays are recommended for evaluating its anti-inflammatory or anticancer potential?

  • Methodological Answer : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and normal cells (e.g., HEK293). Assess anti-inflammatory activity via NF-κB or cytokine inhibition (ELISA for TNF-α/IL-6). Combine with apoptosis/cell cycle analysis (flow cytometry) .

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